molecular formula C23H27N5O2 B609954 PF-05175157 CAS No. 1301214-47-0

PF-05175157

Numéro de catalogue B609954
Numéro CAS: 1301214-47-0
Poids moléculaire: 405.5
Clé InChI: BDXXSFOJPYSYOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

PF-05175157 has a molecular formula of C23H27N5O2 . It belongs to the class of organic compounds known as n-benzoylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

PF-05175157 is a potent and selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 located primarily in liver and adipose tissue and isoform ACC2 dominant in skeletal and heart muscle . It reduces hepatic and skeletal muscle malonyl-CoA levels in rats . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .


Physical And Chemical Properties Analysis

PF-05175157 has a molecular weight of 405.49 . The exact mass is 405.22 .

Applications De Recherche Scientifique

Inhibition of Platelet Production

PF-05175157, an acetyl-CoA carboxylase (ACC) inhibitor, has been found to block platelet production . This is due to the essential role of de novo lipogenesis (DNL), catalyzed by ACC, in the formation of the demarcation membrane system (DMS) required for late-stage megakaryocyte maturation and subsequent platelet formation . However, it’s worth noting that while PF-05175157 did not alter platelet counts in rats or dogs, it reduced platelets, increased megakaryocytes (MKs), and impaired the DMS in monkeys .

Treatment of Metabolic Diseases

PF-05175157 has been used in trials studying the treatment of Type 2 Diabetes Mellitus . As a potent and selective inhibitor of both ACC1 (located primarily in liver and adipose tissue) and ACC2 (dominant in skeletal and heart muscle), it has potential for the treatment of metabolic diseases . ACC generates malonyl CoA, a substrate for de novo lipogenesis and an inhibitor of mitochondrial fatty acid β-oxidation .

Treatment of Hepatic Steatosis

The inhibition of ACC by PF-05175157 can potentially be used for the treatment of hepatic steatosis . Hepatic steatosis, also known as fatty liver disease, is characterized by the accumulation of fat in the liver. By inhibiting ACC and thus reducing de novo lipogenesis, PF-05175157 could potentially reduce fat accumulation in the liver .

Potential Cancer Treatment

PF-05175157’s ability to inhibit ACC and thus affect lipid metabolism could potentially be leveraged for cancer treatment . Many types of cancer cells are known to have altered lipid metabolism, and inhibiting key enzymes in these pathways could potentially disrupt the growth and survival of cancer cells .

Study of Flavivirus Infection

PF-05175157 has been used as an ACC inhibitor to study its effects on the infection of flavivirus . Flaviviruses are a group of viruses that include dengue, Zika, and West Nile viruses. The role of lipid metabolism in the life cycle of these viruses is an active area of research .

Treatment of Acne Vulgaris

PF-05175157 has also been used in trials studying the treatment of Acne Vulgaris . Given the role of ACC in lipid metabolism and the importance of sebum production in acne, ACC inhibitors like PF-05175157 could potentially be used to treat this common skin condition .

Mécanisme D'action

Target of Action

PF-05175157 is a selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 and isoform ACC2 . Acetyl-CoA carboxylase (ACC) plays a regulatory role in both fatty acid synthesis and oxidation, controlling the process of lipid deposition in the liver .

Mode of Action

PF-05175157 interacts with its targets, ACC1 and ACC2, by inhibiting their activity . The IC50 values for ACC1 and ACC2 are 27 nM and 33 nM, respectively . This inhibition leads to a decrease in de novo lipogenesis and an increase in β-oxidation of long-chain fatty acids .

Biochemical Pathways

The primary biochemical pathway affected by PF-05175157 is the fatty acid synthesis pathway . By inhibiting ACC, PF-05175157 reduces the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . This leads to a decrease in de novo lipogenesis and an increase in the β-oxidation of long-chain fatty acids .

Pharmacokinetics

It’s known that the compound has been used in trials studying the basic science and treatment of acne vulgaris, diabetes mellitus, type 2 diabetes mellitus, diabetes mellitus type 2, and diabetes mellitus, type 2, among others .

Result of Action

The inhibition of ACC by PF-05175157 leads to a robust reduction of de novo lipogenesis . This results in changes at the molecular and cellular level, including reduced hepatic and skeletal muscle malonyl-CoA levels . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .

Action Environment

The action of PF-05175157 can be influenced by environmental factors. For instance, clinical development of PF-05175157 was terminated due to reduced platelet counts . This suggests that the compound’s action, efficacy, and stability can vary across different species and environments .

Safety and Hazards

PF-05175157 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXSFOJPYSYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1'-(2-methyl-1H-benzo[d]imidazole-6-carbonyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one

CAS RN

1301214-47-0
Record name PF-05175157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05175157
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05175157
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?

A1: PF-05175157 demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and PF-05175157 a potential candidate for further research.

Q2: Beyond cancer, what other diseases might PF-05175157 be effective against?

A2: Research suggests that PF-05175157 could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, PF-05175157 reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []

Q3: What are the limitations of PF-05175157 as a therapeutic agent based on current research?

A3: Despite its promise, PF-05175157 has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.

Q4: How does the structure of PF-05175157 contribute to its activity and distribution within the body?

A4: While specific structural details of PF-05175157 are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable PF-05175157 to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.